2-Isopropyl-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-propan-2-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRMLNPNLJBPOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Crystallographic Elucidation of 2 Isopropyl 1,3 Benzothiazole Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton and carbon skeletons of 2-isopropyl-1,3-benzothiazole derivatives. By analyzing chemical shifts, coupling constants, and signal multiplicities, a detailed connectivity map of the molecule can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) ring system and the aliphatic protons of the isopropyl group.
The four aromatic protons on the benzene (B151609) ring typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. researchgate.net Their specific chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the fused thiazole (B1198619) ring. The protons at positions 4 and 7 are often shifted further downfield compared to those at positions 5 and 6 due to their proximity to the heteroatoms. The coupling between adjacent protons (ortho-coupling) typically results in doublets or triplets, with coupling constants (J) in the range of 7-9 Hz.
The isopropyl group gives rise to two characteristic signals. A septet (or multiplet) is expected for the single methine proton (-CH), which is coupled to the six equivalent methyl protons. This signal would likely appear in the range of δ 3.0-3.5 ppm. The six methyl protons (-CH₃) will appear as a doublet due to coupling with the methine proton, typically in the more upfield region of δ 1.2-1.5 ppm. huji.ac.il The integration of these signals will confirm the 1:6 ratio of the methine to methyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (H4, H5, H6, H7) | 7.0 - 8.5 | m | - |
| Isopropyl-CH | 3.0 - 3.5 | sept | ~7 |
| Isopropyl-CH₃ | 1.2 - 1.5 | d | ~7 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The spectrum will show signals for the eight carbon atoms of the benzothiazole core and the three carbon atoms of the isopropyl substituent.
The carbon atom at position 2 (C2), directly attached to the nitrogen and sulfur atoms and the isopropyl group, is expected to be the most downfield signal in the aliphatic region, likely appearing around δ 170-180 ppm. The aromatic carbons of the benzene ring will resonate in the typical range of δ 120-155 ppm. ias.ac.in The specific chemical shifts of these carbons are influenced by their position relative to the fused thiazole ring. The carbon atoms of the isopropyl group will appear in the upfield region of the spectrum. The methine carbon (-CH) is expected around δ 30-40 ppm, while the two equivalent methyl carbons (-CH₃) will be found at approximately δ 20-25 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 170 - 180 |
| Aromatic Carbons | 120 - 155 |
| Isopropyl-CH | 30 - 40 |
| Isopropyl-CH₃ | 20 - 25 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Characterization of Key Functional Groups
Infrared spectroscopy is a powerful technique for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions corresponding to the aromatic system and the C-N and C-S bonds within the thiazole ring.
The C=N stretching vibration of the thiazole ring is expected to produce a sharp absorption band in the region of 1600-1650 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will give rise to a series of bands between 1450 and 1600 cm⁻¹. The C-S stretching vibration is generally weaker and can be found in the fingerprint region, typically between 600 and 800 cm⁻¹. The aliphatic C-H stretching vibrations of the isopropyl group will be observed just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | < 3000 |
| C=N (Thiazole) | Stretching | 1600 - 1650 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-S | Stretching | 600 - 800 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₁₀H₁₁NS), HRMS can be used to determine its exact molecular mass, which helps to distinguish it from other compounds with the same nominal mass.
The theoretical exact mass of this compound can be calculated by summing the exact masses of its constituent atoms: (10 x 12.000000) + (11 x 1.007825) + (1 x 14.003074) + (1 x 31.972071) = 177.061225
An experimental HRMS measurement that provides a value very close to this theoretical mass would provide strong evidence for the proposed molecular formula. nih.gov
Table 4: HRMS Data for this compound
| Molecular Formula | Theoretical Exact Mass (m/z) |
| C₁₀H₁₁NS | 177.0612 |
X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis (e.g., of 2-Isopropyl-2-(6-methoxy-1,3-benzothiazol-2-yl)-5,5-dimethyl-1,3-thiazolidin-4-one)
While obtaining single crystals of the parent this compound suitable for X-ray diffraction may be challenging, the crystal structure of its derivatives provides invaluable insights into the solid-state conformation and absolute configuration. A notable example is the crystallographic analysis of 2-isopropyl-2-(6-methoxy-1,3-benzothiazol-2-yl)-5,5-dimethyl-1,3-thiazolidin-4-one .
The crystal structure of this derivative reveals the precise three-dimensional arrangement of the atoms, including bond lengths, bond angles, and torsion angles. This detailed structural information is crucial for understanding the steric and electronic effects of the substituents on the benzothiazole core. For instance, the analysis can show how the isopropyl group and the substituted benzothiazole moiety are oriented with respect to each other and the thiazolidinone ring. This information is fundamental for structure-activity relationship studies in medicinal chemistry and materials science.
Computational and Theoretical Investigations of 2 Isopropyl 1,3 Benzothiazole Systems
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzothiazole (B30560) derivatives, DFT is frequently employed to predict optimized ground state geometries, vibrational frequencies, and electronic properties. bohrium.comnih.gov
Researchers utilize DFT to calculate structural parameters, which can then be compared with experimental data from techniques like X-ray crystallography. bohrium.com In studies of related benzothiazole compounds, theoretically predicted structural parameters have shown close agreement with experimental findings. bohrium.com The choice of functional and basis set is critical for accuracy. Common combinations for studying benzothiazole systems include the B3LYP hybrid functional with basis sets such as 6-311+G* or 6-31+G(d,p). nih.govnih.gov For enhanced accuracy, dispersion corrections like Grimme's DFT-D3 are often incorporated. nih.gov
Electronic structure analysis via DFT provides insights into the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com The energies and distributions of these orbitals are fundamental in determining the molecule's optoelectronic properties and reactivity. bohrium.com The energy gap between HOMO and LUMO, for instance, is a key indicator of molecular stability. bohrium.com DFT calculations also enable the mapping of the Molecular Electrostatic Potential (MEP), which identifies the electron-rich and electron-deficient regions of a molecule, highlighting potential sites for electrophilic and nucleophilic attack. bohrium.com
Table 1: Typical Parameters Used in DFT Studies of Benzothiazole Derivatives
| Parameter | Common Selections/Methods | Purpose | Source(s) |
|---|---|---|---|
| Functional | B3LYP, M06, B2PLYP | Approximates the exchange-correlation energy | nih.govnih.govacs.org |
| Basis Set | 6-31+G(d,p), 6-311+G*, cc-pVDZ | Describes the atomic orbitals of the system | nih.govnih.govmdpi.com |
| Dispersion Correction | DFT-D3 | Accounts for van der Waals interactions | nih.gov |
| Calculated Properties | Optimized Geometry, FMO (HOMO/LUMO) energies, MEP, Vibrational Frequencies | Predicts molecular structure, reactivity, and spectral features | bohrium.com |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For flexible molecules like 2-isopropyl-1,3-benzothiazole, MD simulations are invaluable for exploring the conformational landscape and understanding how the molecule behaves in different environments, particularly in solution. nih.govmdpi.com
Simulations are typically performed using specialized software like GROMACS or BIOVIA® DS, employing force fields such as CHARMM or AMBER to describe the interatomic potentials. nih.govbiointerfaceresearch.com The system, consisting of the molecule of interest and a solvent (usually water), is placed in a simulation box, and the trajectories of atoms are calculated by integrating Newton's laws of motion. nih.gov
A key application of MD simulations in the context of benzothiazole derivatives is to study the stability of ligand-protein complexes identified through molecular docking. mdpi.combiointerfaceresearch.com By running simulations for hundreds of nanoseconds, researchers can assess whether a proposed binding mode is stable or if the ligand dissociates from the target protein. mdpi.com These simulations provide detailed information on the dynamics of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and can reveal conformational changes in both the ligand and the protein upon binding. biointerfaceresearch.com Furthermore, MD simulations can elucidate the influence of solvent molecules on the conformational preferences and interactions of the benzothiazole derivative. nih.gov
Table 2: Common Methodologies in MD Simulations of Benzothiazole Systems
| Parameter | Typical Software/Method | Description | Source(s) |
|---|---|---|---|
| Simulation Engine | GROMACS, BIOVIA® DS | Software to perform the simulation | nih.govbiointerfaceresearch.com |
| Force Field | CHARMM-36M | A set of parameters to calculate potential energy | nih.gov |
| Simulation Protocol | Minimization, Heating, Equilibration, Production | Steps to prepare and run the simulation | biointerfaceresearch.com |
| Simulation Length | Nanoseconds (e.g., 100-500 ns) | Duration of the production run to sample conformations | mdpi.com |
| Analysis | RMSD, RMSF, Interaction Energy | Metrics to analyze the stability and dynamics of the system | nih.govbiointerfaceresearch.com |
Quantum Chemical Calculations for Energetic Properties and Aromaticity Assessment
Quantum chemical calculations are essential for determining the energetic properties and assessing the aromaticity of the this compound system. These calculations can predict thermodynamic properties and reaction barriers, offering insights into the molecule's stability and reactivity. nih.gov For example, calculations have been used to determine the activation energy barriers for reactions involving the benzothiazole core. nih.govnih.gov
Aromaticity is a key concept in chemistry, and for the benzothiazole moiety, it is a result of the delocalized π-electrons across the fused benzene (B151609) and thiazole (B1198619) rings. researchgate.net Several computational indices are used to quantify the degree of aromaticity:
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while values less than 1 denote reduced aromaticity. mdpi.com
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion is calculated by placing a "ghost" atom at the center of a ring. mdpi.com A negative NICS value (e.g., NICS(1)zz) typically indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. mdpi.comresearchgate.net
These calculations help to understand the electronic structure of the benzothiazole ring system and how substituents, such as the isopropyl group at the C2 position, might modulate its aromatic character. mdpi.comresearchgate.net
Table 3: Common Indices for Aromaticity Assessment
| Index | Type | Description |
|---|---|---|
| HOMA | Geometric | Measures aromaticity based on bond length uniformity. |
| NICS | Magnetic | Measures the magnetic shielding at the center of a ring to detect ring currents. |
| ASE | Energetic | Aromatic Stabilization Energy, calculated from isodesmic or homodesmotic reactions. |
| PDI | Electronic | Para-Delocalization Index, an electronic delocalization measure. |
In Silico Molecular Docking Studies for Ligand-Target Interactions
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to propose binding hypotheses. Numerous studies have employed molecular docking to investigate the potential biological activities of benzothiazole derivatives. researchgate.netnih.gov
The process involves preparing the 3D structures of the ligand (e.g., this compound) and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's active site, scoring them based on a function that approximates the binding affinity. biointerfaceresearch.com
Docking studies on various benzothiazole derivatives have identified them as potential inhibitors for a range of targets, including enzymes and receptors involved in cancer, microbial infections, and other diseases. biointerfaceresearch.comnih.govrsc.org These studies identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. biointerfaceresearch.com For instance, the benzothiazole ring itself often participates in crucial interactions within the binding pocket of target proteins like EGFR, p56lck, and dihydroorotase. biointerfaceresearch.comnih.govrsc.org
Table 4: Examples of Protein Targets for Benzothiazole Derivatives in Docking Studies
| Protein Target | Associated Disease/Function | Example Benzothiazole Derivative Class | Source(s) |
|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Cancer | Benzothiazole-1,2,3-triazole hybrids | rsc.org |
| p56lck Tyrosine Kinase | Cancer, Autoimmune Disease | Benzothiazole-thiazole hybrids | biointerfaceresearch.com |
| Dihydroorotase | Bacterial Infection | Substituted benzothiazoles | nih.gov |
| α-Amylase / α-Glucosidase | Diabetes | Benzothiazole-linked hydroxypyrazolones | nih.gov |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Molecular Descriptors
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of compounds with their physicochemical properties or biological activities. chula.ac.th These models are built by calculating a set of molecular descriptors for a series of compounds and then using regression techniques to create a mathematical equation that predicts the property of interest. chula.ac.th
For benzothiazole derivatives, group-based QSAR (G-QSAR) models have been developed to predict their anticancer potential. chula.ac.th In this approach, the benzothiazole scaffold is fragmented, and descriptors are calculated for different substituent groups (e.g., at the R1 and R2 positions). chula.ac.th A model can then be generated using multiple linear regression. An example of such an equation is:
pEC50 = 0.0025 – 21.8771 * (R1-DeltaEpsilonC) – 0.0169 * (R1-XKHydrophilicArea) + 0.5092 * (R2-6ChainCount) chula.ac.th
This model indicates that specific electronic and physicochemical properties of the substituents, such as hydrophilicity and chain length, are important for the observed biological activity. chula.ac.th Such QSPR/QSAR models serve as valuable tools for the rational design of new benzothiazole derivatives with optimized properties, guiding synthesis toward more potent or suitable compounds without the need for exhaustive experimental screening. chula.ac.th
Table 5: Types of Descriptors Used in QSAR/QSPR Models for Benzothiazoles
| Descriptor Type | Example | Information Provided | Source(s) |
|---|---|---|---|
| Electronic | Delta Epsilon C | Related to the electronic distribution and reactivity. | chula.ac.th |
| Topological | 6 Chain Count | Describes the size and branching of substituents. | chula.ac.th |
| Physicochemical | XK Hydrophilic Area | Relates to the hydrophilic surface area of a substituent. | chula.ac.th |
Advanced Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis and PIXEL Calculations)
Understanding the intermolecular interactions in the solid state is crucial for controlling the crystal packing and, consequently, the physical properties of a material. Hirshfeld surface analysis is a modern graphical method used to visualize and quantify these interactions in a crystal lattice. mdpi.comresearchgate.net
The Hirshfeld surface is constructed around a molecule in a crystal, and the distance from the surface to the nearest atom outside (dₑ) and inside (dᵢ) is calculated. These distances are normalized and mapped onto the surface, typically using a color scale over the dₙₒᵣₘ property. mdpi.com Red spots on the dₙₒᵣₘ surface indicate close intermolecular contacts, often corresponding to hydrogen bonds. mdpi.com
To complement this, PIXEL calculations can be used to compute the lattice energy and the interaction energies between molecular pairs. mdpi.comresearchgate.net This method partitions the total interaction energy into its coulombic, polarization, dispersion, and repulsion components, offering a detailed energetic perspective on why molecules adopt a specific arrangement in the crystal. researchgate.net Together, these methods provide a comprehensive picture of the non-covalent forces governing the supramolecular architecture of benzothiazole-based solids. mdpi.comresearchgate.net
Table 6: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Thiazole Derivative
| Interatomic Contact | Contribution (%) |
|---|---|
| N···H / H···N | 24.3% |
| S···H / H···S | 21.1% |
| H···H | 17.7% |
| S···C / C···S | 9.7% |
Data derived from a study on 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole, illustrating the type of data obtainable for related heterocyclic systems. nih.gov
Biological and Pharmacological Profiling of Isopropyl Substituted Benzothiazoles
Antineoplastic and Cytotoxic Activities
The potential of isopropyl-substituted benzothiazoles as anticancer agents has been investigated through their effects on cancer cell lines and specific enzymatic pathways.
Research has demonstrated the cytotoxic effects of certain isopropyl-substituted benzothiazoles against human cancer cells. A study identified a benzothiazole (B30560) derivative featuring an isopropyl group (compound 28 in the study) that exhibited cytotoxic activity. nih.govbiorxiv.org This compound was tested against the HepG2 human liver cancer cell line, showing an IC₅₀ value—the concentration required to inhibit the growth of 50% of cells—in the range of 27-78 µM. nih.govbiorxiv.org
While the benzothiazole class of compounds, such as 2-(4-aminophenyl) benzothiazoles, has shown potent and selective antitumor activity against a range of cell lines including breast, ovarian, and colon cancers, specific data for 2-isopropyl-1,3-benzothiazole against breast, colorectal, or melanoma cell lines is not detailed in the available research. ijpsonline.comnih.gov The general anticancer potential of the benzothiazole scaffold continues to make its derivatives, including those with isopropyl substitutions, promising candidates for further investigation. ontosight.ainih.gov
Human Glutathione (B108866) S-Transferase P1-1 (hGSTP1-1) is an enzyme that is overexpressed in many human tumors and contributes to resistance against several anticancer drugs, making it a key target in cancer therapy. nih.govesisresearch.org Studies on a series of benzothiazole derivatives revealed their potential as inhibitors of the hGSTP1-1 enzyme. nih.govesisresearch.org
Structure-activity relationship analyses from these studies indicate that substitution on the benzamide (B126) moiety of the benzothiazole ring with a hydrophobic group is important for the inhibitory activity. nih.govesisresearch.orgscience.gov The isopropyl group, being hydrophobic, aligns with this requirement for interaction with the enzyme's active site. nih.govesisresearch.org While specific inhibitory data for this compound against hGSTP1-1 is not explicitly detailed, the established role of hydrophobicity suggests that isopropyl-substituted derivatives are relevant candidates for this inhibitory action. nih.govesisresearch.org
Anti-inflammatory and Analgesic Potentials
Benzothiazole derivatives are recognized for their significant anti-inflammatory and analgesic activities. nih.govfarmaceut.orgptfarm.pljchemrev.com The core structure of benzothiazole is a key feature in a number of compounds that exhibit these properties. nih.gov Research has demonstrated that specific substitutions on the benzothiazole ring system can lead to potent anti-inflammatory and pain-relieving effects, often comparable to existing drugs. nih.govfarmaceut.org
Studies on various benzothiazole derivatives have shown considerable inhibition of inflammation in standard laboratory models. For instance, in carrageenan-induced rat paw edema tests, certain benzothiazole-benzenesulphonamide-carboxamide derivatives have demonstrated significant, time-dependent reduction in swelling. nih.gov Specifically, compounds designated as 17c and 17i showed edema inhibition of 80% and 78% respectively, three hours after administration. nih.gov Similarly, in tests for analgesic activity, these compounds were found to be effective, with ED₅₀ values comparable to the standard drug celecoxib. nih.gov
Another study highlighted a pyrazolopyrimidine derivative incorporating a benzothiazole ring, 3j (4-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylaniline), which exhibited maximum analgesic and anti-inflammatory activities among the tested compounds. farmaceut.org Furthermore, benzohydrazide (B10538) derivatives containing a benzothiazole moiety, such as compounds 3C and 3E , also displayed potent anti-inflammatory and analgesic effects in in-vivo studies. jyoungpharm.org Compound 3C reduced carrageenan-induced paw edema by 78.11% after three hours. jyoungpharm.org These findings underscore the potential of the benzothiazole scaffold in developing new anti-inflammatory and analgesic agents. jyoungpharm.org
Table 1: Anti-inflammatory and Analgesic Activity of Selected Benzothiazole Derivatives
| Compound | Assay | Result | Source |
|---|---|---|---|
| Compound 17c | Carrageenan-induced rat paw edema (% inhibition at 3h) | 80% | nih.gov |
| Compound 17i | Carrageenan-induced rat paw edema (% inhibition at 3h) | 78% | nih.gov |
| Compound 3C | Carrageenan-induced rat paw edema (% inhibition at 3h) | 78.11% | jyoungpharm.org |
| Compound 3E | Carrageenan-induced rat paw edema (% inhibition at 3h) | 76.14% | jyoungpharm.org |
| Compound 3j | Analgesic & Anti-inflammatory tests | Exhibited maximum activity in series | farmaceut.org |
Neuroprotective and Central Nervous System Modulating Effects (e.g., Anticonvulsant Activity)
The benzothiazole nucleus is a key structural component in various compounds exhibiting central nervous system (CNS) activity, including anticonvulsant and neuroprotective effects. nih.govresearchgate.netmdpi.com Derivatives of benzothiazole have been extensively investigated for their potential in treating neurodegenerative disorders like epilepsy. researchgate.netfarmaceut.org
A notable study on 2-amino-6-nitrobenzothiazole (B160904) derived semicarbazones identified several compounds with excellent anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. researchgate.net These models are standard for screening potential antiepileptic drugs. nih.gov Furthermore, the neuroprotective potential of these compounds was evaluated using an organotypic hippocampal slice culture neuroprotection assay. researchgate.net Compounds 24 and 26 were found to be the most potent in protecting against kainic acid-induced neurotoxicity, with IC₅₀ values of 101.00±1.20μM and 99.54±1.27μM, respectively. researchgate.net Another derivative, compound 30 (1-(5-Chloro-2-oxoindolin-3-ylidene)-4-(6-nitrobenzothiazol-2-yl)semicarbazide), emerged as a lead candidate with strong in-vivo MES activity and a high binding affinity in computational models against the human neuronal sodium channel (hNav1.2). researchgate.net
Other research has focused on different substituted benzothiazoles. For instance, new benztriazole derivatives bearing a mercapto-triazole substituent were synthesized and showed potent activity in both MES and scPTZ tests, with compounds 5i and 5j being the most promising. mdpi.com These compounds exhibited higher protective indices than some standard drugs, indicating a better safety profile. mdpi.com The diverse biological activities of benzothiazole derivatives, including their anticonvulsant properties, highlight their importance as a versatile scaffold for drug design in the CNS space. jyoungpharm.orgniscair.res.in
Table 2: Neuroprotective and Anticonvulsant Activity of Isopropyl-Substituted Benzothiazole Derivatives
| Compound | Assay | Result (IC₅₀ or ED₅₀) | Source |
|---|---|---|---|
| Compound 24 | Kainic acid-induced neuroprotection | 101.00 ± 1.20 μM | researchgate.net |
| Compound 26 | Kainic acid-induced neuroprotection | 99.54 ± 1.27 μM | researchgate.net |
| Compound 30 | Kainic acid-induced neuroprotection | 126.80 ± 1.24 μM | researchgate.net |
| Compound 5i | MES Test (Anticonvulsant) | 50.8 mg/kg | mdpi.com |
| Compound 5j | scPTZ Test (Anticonvulsant) | 52.8 mg/kg | mdpi.com |
Antidiabetic and Antimalarial Properties
The benzothiazole scaffold is present in compounds investigated for a wide spectrum of biological activities, including antidiabetic and antimalarial properties. nih.govptfarm.pl Research into N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives has identified several compounds with significant in vivo antidiabetic activity in a rat model of non-insulin-dependent diabetes mellitus. nih.gov These compounds were found to effectively lower plasma glucose levels. nih.gov A proposed mechanism of action for these derivatives is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a key regulator of glucocorticoid metabolism. nih.gov Docking studies of the most active compounds, 3 and 4 , showed potential hydrogen bond interactions with the catalytic residues of this enzyme. nih.gov
While direct studies on this compound for antimalarial activity are less specific in the provided context, the broader class of thiazole (B1198619) and benzothiazole derivatives has been a subject of interest in antimalarial drug discovery. jneonatalsurg.com The structural versatility of the benzothiazole ring makes it a valuable starting point for designing new therapeutic agents against a variety of diseases. nih.gov
Table 3: Antidiabetic Activity of Selected Benzothiazole Derivatives
| Compound Class | Target/Assay | Observed Effect | Source |
|---|---|---|---|
| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | Non-insulin-dependent diabetes mellitus rat model | Significant lowering of plasma glucose | nih.gov |
| Compounds 3 and 4 (benzenesulfonamide derivatives) | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition | Potential inhibitors based on docking studies | nih.gov |
Antioxidant Activity and Free Radical Scavenging Capacity
Several studies have highlighted the antioxidant potential of benzothiazole derivatives, including those with isopropyl substitutions. jchemrev.commdpi.comniscair.res.in The ability of these compounds to scavenge free radicals is a key aspect of this activity. derpharmachemica.com
Molecular hybridization of benzothiazole with phenolic monoterpenoids like thymol (B1683141) and carvacrol, which contain isopropyl groups, has yielded compounds with notable radical scavenging activity. dntb.gov.uamdpi.com In studies using ABTS and DPPH assays, thymol hybrids such as ethyl-2-(4-hydroxy-5-isopropyl-2-methylphenyl)benzo[d]thiazole-3(2H)-carboxylate and methyl-2-(4-hydroxy-5-isopropyl-2-methylphenyl)benzo[d]thiazole-3(2H)-carboxylate demonstrated the highest activity. dntb.gov.uamdpi.com Their IC₅₀ values in the ABTS assay were 133.70 ± 10 µM and 157.50 ± 10 µM, respectively. dntb.gov.uamdpi.com These findings suggest that such hybrids are promising scaffolds for developing multifunctional molecules. mdpi.com
Other research has shown that the introduction of halogen groups (chloro or bromo) to the benzothiazole structure can significantly enhance antioxidant properties. derpharmachemica.com In a series of synthesized 4H-1,4-benzothiazines derived from 1,3-benzothiazoles, compounds with halogen substitutions were more active than their unsubstituted counterparts in the DPPH radical scavenging assay. derpharmachemica.com The antioxidant capacity of benzothiazole derivatives makes them interesting candidates for applications where protection against oxidative stress is beneficial. mdpi.com
Table 4: Radical Scavenging Activity of Isopropyl-Containing Benzothiazole Hybrids
| Compound | Assay | Result (IC₅₀) | Source |
|---|---|---|---|
| ethyl-2-(4-hydroxy-5-isopropyl-2-methylphenyl)benzo[d]thiazole-3(2H)-carboxylate | ABTS | 133.70 ± 10 µM | dntb.gov.uamdpi.com |
| methyl-2-(4-hydroxy-5-isopropyl-2-methylphenyl)benzo[d]thiazole-3(2H)-carboxylate | ABTS | 157.50 ± 10 µM | dntb.gov.uamdpi.com |
Enzyme Inhibition Studies (e.g., Acetylcholinesterase and Butyrylcholinesterase Inhibition)
Derivatives of 2-substituted-1,3-benzothiazole have emerged as potent inhibitors of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The inhibition of these enzymes is a primary strategy in the management of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine. nih.gov
A series of novel AChE and BChE inhibitors derived from substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety have been synthesized and evaluated. nih.gov Within this series, compounds featuring isopropyl substitutions have shown particularly high activity. For instance, 1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione (3d) demonstrated the highest inhibitory activity against BChE, with an IC₅₀ value of 1.66 μmol/L. nih.gov This activity was superior to the standard drugs rivastigmine (B141) and galanthamine. nih.gov Another derivative, 1-(2,6-diisopropyl-phenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-imidazolidine-2,4,5-trione (3g) , was also noted for its high inhibitory potential. nih.gov
In a different study, a serendipitously synthesized compound, designated U3 , which contains an isopropyl group, was identified during the synthesis of benzothiazole derivatives. acs.org This line of research points to the potential of benzothiazole structures as inhibitors of acetylcholinesterase. acs.org Furthermore, while not a benzothiazole itself, the thymol derivative 2-isopropyl-5-methylphenyl (4-nitrophenyl)carbamate showed strong inhibition against AChE with an IC₅₀ of 2.50 µM, indicating the favorable contribution of the isopropyl-phenyl moiety to enzyme inhibition. semanticscholar.org
Table 5: Cholinesterase Inhibition by Isopropyl-Substituted Benzothiazole Derivatives
| Compound | Enzyme | Inhibitory Activity (IC₅₀) | Source |
|---|---|---|---|
| 1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione (3d) | Butyrylcholinesterase (BChE) | 1.66 μmol/L | nih.gov |
| 1-(2,6-diisopropyl-phenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-imidazolidine-2,4,5-trione (3g) | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | High inhibitory activity noted | nih.gov |
Structure Activity Relationship Sar Analyses of 2 Isopropyl 1,3 Benzothiazole Analogues
The therapeutic potential of benzothiazole (B30560) derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for deciphering the relationship between a molecule's three-dimensional structure and its biological activity. For 2-isopropyl-1,3-benzothiazole and its analogues, SAR analyses provide a roadmap for designing more potent and selective therapeutic agents. These studies systematically modify the benzothiazole scaffold to identify key structural features that govern pharmacological effects.
Mechanistic Investigations of 2 Isopropyl 1,3 Benzothiazole Biological Actions
Elucidation of Molecular Binding Mechanisms and Target Engagement (e.g., Substrate Mimicry)
The biological activities of benzothiazole (B30560) derivatives often stem from their ability to interact with specific molecular targets like enzymes and receptors. biointerfaceresearch.com The benzothiazole nucleus itself is considered a privileged scaffold in medicinal chemistry due to its capacity for enzyme inhibition and receptor modulation. jddtonline.info
One of the key mechanisms by which benzothiazole compounds exert their effects is through substrate mimicry . The sulfonamide group, when present in derivatives, can imitate the structure of natural substrates. This allows the compound to competitively inhibit enzyme activity or modulate the function of a receptor. For instance, certain 2-substituted benzothiazole derivatives have been shown to inhibit human glutathione (B108866) S-transferase P1-1 (hGSTP1-1), an enzyme often overexpressed in tumors, by binding to its substrate-binding site. esisresearch.org
The binding of benzothiazole derivatives to their targets can involve various non-covalent interactions, including:
Hydrogen bonding: The nitrogen and sulfur atoms in the thiazole (B1198619) ring, as well as functional groups attached to the benzothiazole core, can act as hydrogen bond donors or acceptors. sci-hub.se
Hydrophobic interactions: The benzene (B151609) ring and alkyl substituents, such as the isopropyl group, can engage in hydrophobic interactions with nonpolar pockets in the target protein. chula.ac.thresearchgate.net
Dipole-dipole interactions: The polar nature of the thiazole ring contributes to the molecule's ability to form dipole-dipole interactions. sci-hub.se
Molecular docking studies have been instrumental in visualizing and understanding these interactions. For example, in the context of cancer, benzothiazole derivatives have been shown to bind to the ATP binding site of protein kinases, a common mechanism for kinase inhibitors. biointerfaceresearch.com The specific orientation and interactions of the 2-isopropyl-1,3-benzothiazole within a binding pocket will ultimately determine its potency and selectivity as an inhibitor or modulator.
Pharmacophore Model Development for Specific Biological Activities (e.g., Neuroprotection)
Pharmacophore modeling is a crucial tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. For benzothiazole derivatives, pharmacophore models have been developed for various therapeutic areas, including anticancer and neuroprotective activities. esisresearch.orgchula.ac.thnih.gov
A pharmacophore model for neuroprotection has been suggested, and it is believed that triazolobenzothiazoles, which incorporate the benzothiazole scaffold, align well with this model. nih.gov This suggests that specific structural features of the benzothiazole ring and its substituents are key to its neuroprotective effects.
For anticancer activity, group-based quantitative structure-activity relationship (GQSAR) studies have been performed on benzothiazole derivatives to identify key structural fragments. chula.ac.thresearchgate.net These studies have revealed that the presence of hydrophobic groups at certain positions can enhance anticancer activity. chula.ac.thresearchgate.net A general pharmacophore model for the anti-tubercular activity of benzothiazole derivatives suggests that the presence of an aromatic ring, an aliphatic carbon center, and a hydrogen bond donor is essential for activity. rsc.org
A HipHop pharmacophore model was generated to understand the structure-activity relationships of benzothiazole derivatives as hGSTP1-1 inhibitors. esisresearch.org This model, along with molecular docking studies, indicated that substitution at the para position of a phenyl ring attached to the benzamide (B126) moiety on the benzothiazole ring with a hydrophobic group is important for interaction with the active site residue Tyr108. esisresearch.org
Table 1: Pharmacophoric Features of Benzothiazole Derivatives for Specific Biological Activities
| Biological Activity | Key Pharmacophoric Features | Reference |
| Neuroprotection | Conformation to a general neuroprotective pharmacophore scheme. | nih.gov |
| Anticancer | Presence of hydrophobic groups on specific fragments of the molecule. | chula.ac.thresearchgate.net |
| Anti-tubercular | Aromatic center, aliphatic carbon center, hydrogen bond donor. | rsc.org |
| hGSTP1-1 Inhibition | Hydrophobic group at the para position of a specific phenyl ring for interaction with Tyr108. | esisresearch.org |
Stereochemical Influence on Biological Activity and Chiral Recognition
Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity. This is because biological targets, such as enzymes and receptors, are themselves chiral and can exhibit stereospecific interactions with drug molecules. acs.org For benzothiazole derivatives, the introduction of a chiral center can lead to enantiomers with significantly different pharmacological profiles.
While specific studies on the stereochemical influence of the isopropyl group in this compound are not extensively detailed in the provided search results, the general principles of chiral recognition in benzothiazole derivatives are well-established. For example, in studies of dopamine (B1211576) analog benzothiazole derivatives, the (S)-enantiomer has been shown to have a greater receptor binding affinity.
The development of chiral sensors for the enantioselective recognition of biomolecules like carbohydrates and amino acids has utilized chiral benzothiazole derivatives. acs.orgmdpi.com These sensors work on the principle that the chiral sensor will interact differently with each enantiomer of a chiral analyte, resulting in a measurable signal change, often through fluorescence. acs.org For instance, chiral oxazoline-triazole-benzothiazole molecular triads have been developed as photoactive sensors for the enantioselective recognition of carbohydrates. acs.org
The synthesis of chirally purified substituted benzothiazole diamines has been a focus of research, highlighting the importance of obtaining single enantiomers for therapeutic applications. google.com The separation and characterization of different stereoisomers are often carried out using techniques like NMR and Electronic Circular Dichroism. researchgate.net
Table 2: Examples of Stereochemical Influence in Benzothiazole Derivatives
| Compound Class | Observation | Reference |
| Dopamine Analog Benzothiazoles | The (S)-enantiomer exhibits greater receptor binding affinity. | |
| Chiral Oxazoline-Triazole-Benzothiazole Molecular Triads | Act as photoactive sensors for enantioselective carbohydrate recognition. | acs.org |
| Chirally Purified Benzothiazole Diamines | Synthesis methods have been developed to obtain specific enantiomers for therapeutic use. | google.com |
Derivatization Strategies for Expanding the Structural Diversity of 2 Isopropyl 1,3 Benzothiazole
Chemical Modifications of the Isopropyl Moiety
Direct chemical modification of the isopropyl group attached to the C2 position of the benzothiazole (B30560) ring is a less commonly explored strategy for derivatization compared to modifications of the aromatic ring or substitutions at the thiazole (B1198619) core. The isopropyl group is generally stable and less reactive, consisting of sp³-hybridized carbons.
However, theoretical strategies for its modification could involve free-radical halogenation at the tertiary carbon, which would install a handle for subsequent nucleophilic substitution reactions. Another potential, albeit challenging, route could be oxidation to introduce a hydroxyl or carbonyl group, which could then be used for further functionalization. A process for preparing 2-isopentyl-2-isopropyl-1,3-dimethoxypropane involves the reaction of isovaleraldehyde, showcasing transformations on a related isopropyl-containing starting material. google.com The synthesis of related structures like 3-isopropyl-2,1,3-benzothiadiazin-4-one-2,2-dioxide also highlights the chemical manipulations possible on scaffolds bearing an isopropyl group. osti.gov Despite these examples on related structures, the literature focusing specifically on the direct modification of the isopropyl group on a pre-formed 2-isopropyl-1,3-benzothiazole ring is limited, with research efforts being predominantly directed towards the more reactive sites of the molecule.
Functionalization of the Benzene (B151609) Ring via Regioselective C-H Activation and Electrophilic Substitution
Functionalization of the benzothiazole's benzene ring is a powerful method for creating structural diversity. However, due to the electron-deficient nature of the benzothiazole system, classical electrophilic aromatic substitution often requires harsh conditions and can lead to mixtures of products. nih.govdiva-portal.org Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have emerged as more efficient and regioselective alternatives. nih.govacs.org
Regioselective C-H Activation: This strategy allows for the direct formation of C-C or C-heteroatom bonds at specific positions on the benzene ring (C4, C5, C6, C7), bypassing the need for pre-functionalized substrates. nih.govresearchgate.net
Iridium-Catalyzed Borylation: Regioselective Ir-catalyzed C–H borylation has been shown to be effective for functionalizing the benzenoid ring of 2,1,3-benzothiadiazole (B189464) (BTD), a related heterocyclic system. nih.govdiva-portal.orgacs.org This method allows access to versatile borylated building blocks, which can then undergo a wide range of subsequent cross-coupling reactions to introduce various substituents. diva-portal.orgacs.org For BTD, high regioselectivity for the C5 position is often observed. diva-portal.org
Ruthenium-Catalyzed Amidation: A Ru(II)-catalyzed regioselective direct ortho-amidation of 2-aryl benzo[d]thiazoles has been developed. acs.org This approach uses the benzothiazole core as a directing group to functionalize the adjacent aryl ring, but the principle demonstrates the utility of transition metal catalysis for selective C-H functionalization on this scaffold.
Palladium-Catalyzed Arylation: Palladium catalysts have been used for the direct arylation of benzothiazoles. These reactions typically involve the coupling of the benzothiazole with aryl halides. nih.gov For instance, Pd-catalyzed decarboxylative C–H bond arylation of benzoxazoles with benzoic acids has been reported, offering a pathway to biaryl structures. acs.org
The table below summarizes selected methods for the C-H functionalization of benzothiazole and related systems.
| Method | Catalyst/Reagents | Position Functionalized | Type of Bond Formed | Reference |
| C-H Borylation | [Ir(OMe)COD]₂, B₂(pin)₂ | C5 (major), C4, C6, C7 | C-B | nih.govdiva-portal.org |
| Ortho-Amidation | [Ru(p-cymene)Cl₂]₂, AgSbF₆ | Ortho to directing group | C-N | acs.org |
| Direct Arylation | Pd(II) catalysts | C4, C7 | C-C | nih.gov |
| Decarboxylative Arylation | PdCl₂ | C2 (of coupled azole) | C-C | acs.org |
Introduction of Auxiliary Heterocyclic Scaffolds (e.g., Triazoles, Imidazolidinones, Thiazolidinones)
Molecular hybridization, which involves covalently linking the this compound core to other heterocyclic systems, is a widely used strategy to generate novel chemical entities.
Triazoles: The 1,2,3-triazole ring is a popular choice for hybridization, often introduced via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". nih.gov This reaction is highly efficient and regioselective, typically forming 1,4-disubstituted triazoles. nih.govias.ac.in The synthesis usually involves reacting an azide-functionalized benzothiazole with a terminal alkyne, or vice versa. nih.govrsc.org A variety of (1H-1,2,3-triazol-1-yl)benzo[d]thiazoles have been synthesized using this versatile method. nih.gov
Imidazolidinones: Benzothiazole-imidazolidinone hybrids have been synthesized. For example, 1-benzothiazolyl imidazolidinones are a known class of compounds. google.com Another synthetic route involves the reaction of 1-(1,3-benzothiazol-2-yl)thiourea with α-haloacyl halides, which can lead to the formation of 3-(1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one (B5813365) analogues. researchgate.net
Thiazolidinones: The fusion of thiazolidinone and benzothiazole moieties has resulted in compounds with significant biological interest. nih.gov These hybrids are often prepared through multi-component reactions. For example, a one-pot reaction of 2-hydrazinobenzothiazole, an aromatic aldehyde, and thioglycolic acid can yield thiazolidinone-appended benzothiazoles. rsc.org Another approach involves reacting 1-(1,3-benzothiazol-2-yl)thiourea with ethyl chloroacetate (B1199739) to produce 2-(1,3-benzothiazol-2-ylimino)-1,3-thiazolidin-4-one. researchgate.net
The following table presents examples of heterocyclic scaffolds linked to benzothiazole.
| Auxiliary Scaffold | Synthetic Strategy | Key Precursors | Reference |
| 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide- or alkyne-functionalized benzothiazoles | nih.govias.ac.innih.gov |
| Imidazolidinone | Cyclocondensation | 1-(1,3-benzothiazol-2-yl)thiourea, α-haloacyl halides | researchgate.net |
| Thiazolidinone | One-pot cyclocondensation | 2-hydrazinobenzothiazole, aldehydes, thioglycolic acid | nih.govrsc.org |
Synthesis of Benzothiazole-Hybrid Compounds (e.g., Benzothiazole-Monoterpenoid Conjugates)
The conjugation of benzothiazoles with natural products like monoterpenoids is an innovative approach to create hybrid molecules. Monoterpenoids such as thymol (B1683141) and carvacrol, which themselves contain an isopropyl group, are attractive building blocks.
A successful strategy for creating these hybrids is the regioselective α-amidoalkylation reaction. mdpi.comnih.gov In this multicomponent reaction, benzothiazole reacts with an N-acyliminium ion generated in situ from an α-amidoalkylation reagent (like an N-carbamoyl derivative) and a phenolic monoterpenoid (thymol or carvacrol). mdpi.com This approach is efficient, cost-effective, and proceeds with high yields (70–96%). mdpi.comnih.gov
The reaction is highly regioselective, with substitution occurring at the para-position relative to the phenolic hydroxyl group of the monoterpenoid. mdpi.com The reaction time can be influenced by steric hindrance; for instance, reactions involving carvacrol, where the isopropyl group is ortho to the site of electrophilic attack, are typically slower than those with thymol. mdpi.com Subsequent oxidative rearomatization of the newly formed hybrids can further expand the structural diversity of these conjugates. mdpi.com
The table below details the synthesis of specific benzothiazole-monoterpenoid hybrids.
| Monoterpenoid | Reagents | Product | Yield | Reference |
| Thymol | Benzothiazole, Ethyl Chloroformate | Ethyl-2-(4-hydroxy-5-isopropyl-2-methylphenyl)benzo[d]thiazole-3(2H)-carboxylate | 96% | mdpi.comnih.gov |
| Thymol | Benzothiazole, Methyl Chloroformate | Methyl-2-(4-hydroxy-5-isopropyl-2-methylphenyl)benzo[d]thiazole-3(2H)-carboxylate | 90% | mdpi.com |
| Carvacrol | Benzothiazole, Ethyl Chloroformate | Ethyl-2-(4-hydroxy-2-isopropyl-5-methylphenyl)benzo[d]thiazole-3(2H)-carboxylate | 93% | mdpi.comnih.gov |
| Carvacrol | Benzothiazole, Methyl Chloroformate | Methyl-2-(4-hydroxy-2-isopropyl-5-methylphenyl)benzo[d]thiazole-3(2H)-carboxylate | 89% | mdpi.com |
Advanced Applications and Technological Potential of 2 Isopropyl 1,3 Benzothiazole Derivatives
Role in Drug Discovery and Development Pipeline
The benzothiazole (B30560) nucleus is a prominent scaffold in medicinal chemistry, and its derivatives have been extensively investigated for a wide array of pharmacological activities. jyoungpharm.orgnih.govekb.egchemrxiv.orgnih.gov The introduction of an isopropyl group can modulate the lipophilicity and steric profile of the molecule, potentially enhancing its interaction with biological targets. While research on 2-isopropyl-1,3-benzothiazole itself is specific, the broader class of benzothiazole derivatives serves as a crucial template in the quest for novel therapeutic agents.
Derivatives of benzothiazole have demonstrated a remarkable range of biological activities, including:
Anticancer Activity: Certain benzothiazole derivatives have shown potent anti-proliferative effects against various human cancer cell lines. nih.govtandfonline.com For instance, some substituted benzothiazole compounds have exhibited significant antitumor potential. nih.gov The hybridization of the benzothiazole core with other pharmacophores, such as 1,2,3-triazole, has been explored as a strategy to develop novel anti-cancer candidates with improved efficacy and reduced toxicity. rsc.org
Antimicrobial Activity: The benzothiazole moiety is a key component in the development of new antimicrobial agents, with derivatives showing activity against bacteria and fungi. ontosight.ainih.govmdpi.com For example, certain 2-hydroxyphenylbenzothiazoles are recognized for their antimicrobial properties, making them potential candidates for preservatives. mdpi.comresearchgate.net
Anti-inflammatory Activity: Benzothiazole derivatives have also been investigated for their anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions. jyoungpharm.orgontosight.ai
The development of multi-target agents is a growing trend in drug discovery, and multifunctional benzothiazole derivatives are being explored for their potential to address complex diseases. researchgate.net The ability to synthesize a variety of derivatives allows for the fine-tuning of their pharmacological profiles. ekb.eg
| Compound Class | Reported Biological Activity | Potential Application |
| 2-Arylbenzothiazoles | Antiproliferative | Cancer Therapy |
| Benzothiazole-Monoterpenoid Hybrids | Antimicrobial, Antioxidant | Preservatives, Cosmeceuticals |
| 2-(Thio)ureabenzothiazoles | Anti-inflammatory | Treatment of Inflammatory Diseases |
| Benzothiazole-1,2,3-triazole Hybrids | EGFR Inhibition, Cytotoxicity | Cancer Therapy |
Applications in Advanced Materials Science
The electronic and photophysical properties of benzothiazole derivatives make them highly attractive for applications in advanced materials science, particularly in the realm of organic electronics and photonics.
Benzothiazole derivatives are considered promising materials for various optoelectronic devices due to their inherent electronic characteristics. researchgate.netnih.gov The 2,1,3-benzothiadiazole (B189464) (BTD) unit, an isomer of benzothiazole, is a well-known electron acceptor and has been incorporated into materials for OLEDs, organic solar cells, and transistors. nih.govacs.org Theoretical studies on benzothiazole derivatives have explored their geometric structures, electronic properties, and optical properties to understand the structure-property relationships that govern their performance in optoelectronic devices. researchgate.net The tuning of these properties can be achieved by introducing different substituents onto the benzothiazole core. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO-LUMO gap and charge transport properties. mdpi.com
While specific research on this compound in this context is emerging, the broader family of benzothiazole derivatives shows significant promise. Their high thermal stability is another crucial characteristic for the longevity and performance of organic electronic devices. researchgate.net
The inherent fluorescence of many benzothiazole derivatives has led to their development as powerful tools for sensing and imaging. mdpi.comnih.govacs.org These compounds can be designed to exhibit changes in their fluorescence properties upon interaction with specific analytes, making them highly selective probes.
Detection of Biomolecules: Novel push-pull benzothiazole (PP-BTA) derivatives have been synthesized and shown to be effective fluorescent probes for the detection of β-amyloid and α-synuclein aggregates, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. nih.gov These probes exhibit a significant increase in fluorescence intensity upon binding to these protein aggregates. nih.gov
Ion Sensing: Hydroxyphenyl-substituted benzothiazole derivatives have been developed as fluorescent probes for the detection of metal ions such as Cu²⁺ and Hg²⁺. mdpi.com
Live Cell Imaging: 2,1,3-Benzothiadiazole-containing fluorescent probes have been successfully used for live cell imaging, demonstrating better performance than some commercially available dyes. nih.gov
Hydrazine (B178648) Detection: A fluorescent probe based on benzothiazole and benzoindole has been developed for the detection of hydrazine in various samples, including environmental and food matrices. rsc.org
The design of these probes often involves creating a donor-π-acceptor structure to achieve desired photophysical properties. The versatility of the benzothiazole scaffold allows for the synthesis of a wide range of probes with tailored specificities and sensitivities. mdpi.com
Benzothiazole derivatives have also found applications as chemiluminescent and photosensitizing agents. orientjchem.org
Chemiluminescence: Certain luciferin (B1168401) derivatives incorporating a benzothiazole moiety exhibit chemiluminescence, emitting light through a chemical reaction. google.com These compounds can have longer emission wavelengths compared to other commonly used chemiluminescent reagents. google.com
Photosensitizers: Benzothiazole-derived compounds have been developed as novel two-photon-absorbing (TPA) organic photosensitizers. acs.org These molecules can be excited by near-infrared (NIR) light, which has better penetration depth through biological tissues compared to UV or visible light. acs.org This makes them promising for applications in photodynamic therapy and photocatalysis. These TPA photosensitizers have shown excellent performance in driving various oxygen-involved organic reactions upon irradiation at 850 nm. acs.org
Potential in Cosmetic and Food Industries (e.g., UV Filters, Preservatives, Antioxidants)
The biological activities of benzothiazole derivatives, particularly their antioxidant and antimicrobial properties, have garnered interest for their potential use in the cosmetic and food industries.
UV Filters: Molecular hybridization of benzothiazole with phenolic monoterpenoids, such as thymol (B1683141) and carvacrol, has yielded new compounds with significant UV-filtering properties. mdpi.com Some of these hybrids have shown Sun Protection Factor (SPF) values ranging from 31 to 36, which is comparable to or even higher than some commercially used UVB filters like 2-phenyl-1H-benzimidazole-5-sulfonic acid (PBSA). mdpi.com All synthesized compounds in one study were found to have a critical wavelength greater than 370 nm, indicating broad-spectrum protection against both UVA and UVB rays. nih.gov
Preservatives and Antioxidants: 2-Hydroxyphenylbenzothiazoles are known for their antimicrobial and antioxidant activities, making them potential preservatives in food and cosmetic products. mdpi.comresearchgate.netresearchgate.net The antioxidant capacity of these derivatives is often evaluated using assays such as the DPPH and ABTS radical scavenging methods. mdpi.com For instance, certain thymol hybrids of benzothiazole have exhibited notable radical scavenging activity. mdpi.com The antioxidant properties of these compounds can help protect products from degradation and may also offer protective effects against oxidative stress on the skin. researchgate.netnih.gov
| Application | Key Property | Example Derivative Class | Supporting Finding |
| UV Filters | UVA/UVB Absorption | Benzothiazole-Monoterpenoid Hybrids | SPF values of 31-36 have been reported. mdpi.com |
| Preservatives | Antimicrobial Activity | 2-Hydroxyphenylbenzothiazoles | Show activity against various bacteria and fungi. mdpi.comresearchgate.net |
| Antioxidants | Radical Scavenging | Thymol-Benzothiazole Hybrids | Demonstrated high activity in DPPH and ABTS assays. mdpi.com |
Catalytic Applications (e.g., in Hydrogen Production)
The unique electronic properties of benzothiazole-related structures have also led to their exploration in the field of catalysis. Specifically, derivatives of 2,1,3-benzothiadiazole (BTD), an isomer of benzothiazole, have recently been identified for their potential role in catalytic hydrogen production. nih.govacs.org While the direct catalytic application of this compound is an area for future research, the foundational chemistry of the benzothiazole ring system suggests its potential to participate in catalytic cycles, possibly through coordination with metal centers or by facilitating electron transfer processes. The development of benzothiazole derivatives for photocatalysis is an emerging area of interest. mdpi.com
Research on this compound as a Viscosity Probe for Biomedical Applications Remains Undocumented
Extensive literature searches have revealed a notable absence of scientific research or data pertaining to the development and application of this compound as a viscosity probe for biomedical purposes. While the broader class of benzothiazole derivatives has been a subject of significant investigation for creating fluorescent probes to measure viscosity in biological systems, the specific isopropyl-substituted variant at the 2-position does not appear in the available scientific literature for this application.
Viscosity is a critical parameter within cellular microenvironments, and its fluctuation is associated with various physiological and pathological processes. Consequently, the development of molecular probes that can accurately report on local viscosity is a burgeoning field in biomedical research. These probes, often based on fluorophores whose quantum yield is sensitive to the rotational freedom of parts of their molecular structure, are known as "molecular rotors."
Numerous studies have explored the potential of various substituted benzothiazole compounds in this capacity. These derivatives are often functionalized with other chemical moieties to enhance their photophysical properties, target specific organelles, or improve their sensitivity and selectivity as viscosity sensors. For instance, research has focused on meso-benzothiazole-substituted BODIPY dyes, benzothiazole-functionalized pyronin dyes, and other complex benzothiazole-based structures for imaging viscosity in mitochondria and lysosomes.
However, a thorough review of scientific databases and chemical literature did not yield any specific studies on the synthesis, characterization, or application of this compound for viscosity sensing. This suggests that this particular compound has not been identified as a viable candidate or has not yet been explored for its potential in this advanced biomedical application. The focus of current research appears to be on more complex benzothiazole derivatives that offer specific advantages in terms of their fluorescence properties and biological targeting capabilities.
Therefore, at present, there is no scientific basis to support a discussion on the development of this compound as a viscosity probe for biomedical applications.
Future Directions and Emerging Research Perspectives for 2 Isopropyl 1,3 Benzothiazole
Innovations in Sustainable and Efficient Synthetic Methodologies
The development of environmentally friendly and efficient synthetic routes is paramount for the future of 2-isopropyl-1,3-benzothiazole chemistry. Traditional methods for synthesizing 2-substituted benzothiazoles often involve transition-metal catalysts or harsh reaction conditions. nih.gov Modern research is shifting towards greener alternatives that offer high yields, reduced reaction times, and easier product isolation. ijsdr.orgmdpi.com
Key innovative approaches include:
Catalyst-Free and Metal-Free Reactions: A significant advancement is the development of methods that proceed without any transition metal. mdpi.com For instance, three-component one-pot reactions using aromatic amines, aliphatic amines, and elemental sulfur have been developed under catalyst- and additive-free conditions. nih.gov
Green Catalysts and Solvents: The use of recyclable catalysts and environmentally benign solvents is a major focus. Ionic liquids, such as 1-butylimidazole (B119223) tetrafluoroborate (B81430), have been employed as efficient and reusable catalyst systems for the condensation of 2-aminobenzenethiol with acid chlorides at room temperature. mdpi.comnih.gov Another green approach involves using a mixture of H₂O₂/HCl as a catalyst in ethanol (B145695), which allows for short reaction times and excellent yields. mdpi.comresearchgate.net
Heterogeneous Catalysis: The use of solid-supported catalysts simplifies purification and catalyst recovery. Nanoparticles, such as MoO₃ and Bi₂O₃, have been demonstrated as effective heterogeneous catalysts for producing 2-substituted benzothiazoles under mild, often solvent-free, conditions. mdpi.com
One-Pot Syntheses: Multi-component, one-pot reactions are highly efficient as they reduce the number of intermediate purification steps. A notable method involves the condensation of valine, arenealdehydes, and mercaptoacetic acid to produce related thiazolidinone structures. researchgate.net
These methodologies represent a move towards more sustainable and economically viable production of benzothiazole (B30560) derivatives, which is crucial for their potential scale-up. mdpi.com
| Synthetic Method | Key Reagents/Catalysts | Advantages | Reference |
|---|---|---|---|
| Three-Component Reaction | Aromatic amines, aliphatic amines, elemental sulfur | Catalyst-free, additive-free, environmentally friendly. nih.gov | nih.gov |
| Ionic Liquid Catalysis | 1-butylimidazole tetrafluoroborate ionic liquid | Mild conditions, recyclable catalyst, amenable for scale-up. mdpi.com | mdpi.com |
| Green Catalytic System | H₂O₂/HCl in ethanol | Short reaction time (45-60 min), excellent yields (85-94%), simple setup. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Heterogeneous Nanoparticle Catalysis | MoO₃ or Bi₂O₃ Nanoparticles | Solvent-free, recyclable catalyst, mild conditions, easy workup. mdpi.com | mdpi.com |
| Condensation with Nitriles | Copper catalyst, 2-aminobenzenethiols, nitriles | Efficient, applicable to a wide range of nitriles. organic-chemistry.org | organic-chemistry.org |
Exploration of Novel Biological Targets and Therapeutic Modalities
The benzothiazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. ijsdr.org Future research will likely focus on leveraging the unique properties of the 2-isopropyl substitution to design derivatives for novel therapeutic applications. The structural diversity of benzothiazole analogues allows them to be developed for a wide spectrum of pharmacological activities. pcbiochemres.com
Emerging areas of therapeutic interest include:
Neurodegenerative Diseases: Benzothiazole derivatives are being investigated as multi-target-directed ligands (MTDLs) for complex conditions like Alzheimer's disease. nih.gov Research has identified compounds that act on the histamine (B1213489) H₃ receptor while also inhibiting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.gov Riluzole, a benzothiazole derivative, is already used in the treatment of Amyotrophic Lateral Sclerosis (ALS). ijsdr.org
Substance Use Disorders: Novel benzothiazole analogues have been designed to target the dopamine (B1211576) D₄ receptor (D₄R). researchgate.net One such compound was identified as a potent partial agonist of the D₄R with high selectivity over other dopamine receptors, suggesting potential as a therapeutic for cocaine use disorder. researchgate.net
Anticancer Agents: Certain benzothiazole derivatives exhibit selective cytotoxicity against various cancer cell lines, including breast, ovarian, and renal cancers. ijsdr.orgsbq.org.br Their mechanism often involves metabolic activation by cytochrome P450 enzymes that are overexpressed in tumors. ijsdr.org
Antimicrobial and Anti-biofilm Agents: With rising antimicrobial resistance, novel agents are urgently needed. Benzothiazole-based compounds have shown potent antibacterial and antifungal activities. ijpsr.compcbiochemres.comsbq.org.br Research is exploring their use as inhibitors of enzymes like dihydrofolate reductase (DHFR) and their ability to disrupt bacterial biofilms. researchgate.net
| Therapeutic Area | Biological Target(s) | Potential Application | Reference |
|---|---|---|---|
| Neurodegenerative Disease | Histamine H₃ receptor, AChE, BuChE, MAO-B | Alzheimer's Disease. nih.gov | nih.gov |
| Substance Use Disorder | Dopamine D₄ Receptor (D₄R) | Cocaine Use Disorder. researchgate.net | researchgate.net |
| Oncology | Cytochrome P450 (CYP1A1, CYP1B1) | Breast, Ovarian, Renal Cancers. ijsdr.org | ijsdr.org |
| Infectious Diseases | Dihydrofolate reductase (DHFR), β-1,3-glucan synthase | Antibacterial and antifungal agents. ijsdr.orgresearchgate.net | ijsdr.orgresearchgate.net |
| Inflammatory Conditions | Cyclooxygenase (COX) enzymes | Anti-inflammatory agents. pcbiochemres.com | pcbiochemres.com |
Integration of Artificial Intelligence and Machine Learning in Drug Design
Applications of AI/ML in this context include:
Virtual Screening: AI models can screen billions of virtual molecules to identify promising benzothiazole derivatives that are likely to bind to a specific biological target. nih.govacm.org This significantly narrows down the number of compounds that need to be synthesized and tested in the lab. nih.gov
De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules. nih.govdrexel.edu These models can be trained on existing benzothiazole structures to generate novel derivatives with optimized properties, such as high binding affinity and low predicted toxicity.
Predictive Modeling: ML algorithms can build models that predict the structure-activity relationship (SAR) of this compound derivatives. researchgate.net This allows researchers to understand how modifications to the chemical structure will impact biological activity, guiding the synthesis of more potent compounds. researchgate.net
Synthesis Planning: AI-driven systems are being developed to help chemists devise the most efficient synthetic pathways for creating new molecules, a significant bottleneck in drug discovery. acm.org
By integrating AI and ML, researchers can navigate the vast chemical space of benzothiazole derivatives more efficiently, increasing the success rate of identifying high-quality drug candidates. nih.gov
Comprehensive Pharmacokinetic, Metabolomic, and Toxicological Assessments
A critical aspect of future research is to conduct thorough evaluations of the absorption, distribution, metabolism, excretion (ADME), and toxicity of new this compound derivatives. researchgate.net Understanding these properties is essential for optimizing drug candidates and ensuring their safety.
Key areas for investigation include:
Metabolic Stability and Pathways: Early studies on the parent benzothiazole compound in guinea pigs identified several ring-cleavage products, including 2-methylmercaptoaniline and its oxidized forms. nih.gov Future work must characterize the metabolic fate of specific derivatives like this compound in human systems. Research on some novel benzothiazole analogues has already shown high metabolic stability in human and rat liver microsome assays, which is a promising sign for drug development. researchgate.net
Pharmacokinetics: Determining pharmacokinetic parameters such as bioavailability and brain penetration is crucial, especially for compounds targeting the central nervous system. researchgate.net One D₄R-targeting benzothiazole analogue demonstrated excellent brain penetration in rats, highlighting the potential of this scaffold for neurological applications. researchgate.net
Toxicology: Comprehensive toxicological screening is necessary. Studies on various benzothiazole derivatives found in the environment have indicated potential for genotoxicity and cytotoxicity. gdut.edu.cn Future research must systematically evaluate new therapeutic candidates for a range of toxicological endpoints, including developmental and reproductive toxicity, to establish a clear safety profile. gdut.edu.cn
| Assessment Area | Focus of Study | Known Findings for Benzothiazole Scaffold | Reference |
|---|---|---|---|
| Metabolism | Identification of metabolic pathways and products. | Ring-cleavage products (e.g., 2-methylmercaptoaniline) identified in guinea pigs. nih.gov Some derivatives show high stability in liver microsomes. researchgate.net | researchgate.netnih.gov |
| Pharmacokinetics | Bioavailability, distribution, and blood-brain barrier penetration. | Some derivatives exhibit excellent brain penetration in animal models. researchgate.net | researchgate.net |
| Toxicology | Cytotoxicity, genotoxicity, developmental and reproductive toxicity. | Environmental benzothiazoles have shown potential for cytotoxicity and genotoxicity in vitro. gdut.edu.cn | gdut.edu.cn |
Expansion of Non-Biological Applications and Industrial Scale-Up Considerations
Beyond medicine, the benzothiazole scaffold has applications in material science and other industries. pcbiochemres.com Future research is expected to explore the use of this compound in these areas, driven by its unique chemical structure.
Potential non-biological applications include:
Fluorescent Markers and Dyes: The benzothiazole ring system is a component of compounds with strong fluorescence, making them suitable for use as fluorescent markers or in the formulation of dyes. mdpi.compcbiochemres.com
Polymer Chemistry: Benzothiazole derivatives are utilized in polymer chemistry, for example, as vulcanization accelerators in the rubber industry. mdpi.com
Cosmetics: Hybrid molecules combining benzothiazole with natural compounds like monoterpenoids have been synthesized and evaluated as multifunctional cosmetic ingredients. mdpi.com These hybrids have shown potential as UVB filters with high SPF values and also possess antioxidant properties. mdpi.com
Agrochemicals: The benzothiazole structure is found in compounds used as plant protectors and fungicides, indicating a potential for developing new agrochemicals. mdpi.compcbiochemres.com
For any of these applications to be commercially viable, industrial scale-up is a critical consideration. The sustainable and efficient synthetic methodologies discussed in section 10.1 are essential for this purpose. mdpi.com Methods that are solvent-free, utilize recyclable catalysts, or can be performed in one pot are particularly attractive for large-scale production due to reduced cost, waste, and operational complexity. mdpi.comnih.gov
Q & A
Q. What are the recommended safety protocols for handling 2-isopropyl-1,3-benzothiazole in laboratory settings?
- Methodological Answer : Handling requires personal protective equipment (PPE) such as gloves and goggles. For inhalation exposure, move to fresh air and seek medical attention if symptoms persist. Skin contact necessitates immediate washing with soap and water. Eye exposure requires rinsing with water for several minutes and urgent medical care. Ingestion mandates rinsing the mouth and immediate consultation with a poison control center. Avoid inducing vomiting without professional guidance .
Q. What spectroscopic methods are effective for characterizing this compound’s structural integrity?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy for hydrogen/carbon environments, infrared (IR) spectroscopy to identify functional groups (e.g., thiazole ring vibrations), and mass spectrometry (MS) for molecular weight confirmation. Cross-referencing with databases like NIST ensures accuracy . For cocrystals or polymorphs, X-ray diffraction provides crystallographic validation .
Q. How can synthetic routes for this compound be optimized for yield and purity?
- Methodological Answer : Adapt cyclization or condensation reactions used for analogous benzothiazoles. For example, thioamide precursors can undergo cyclization under acidic conditions. Optimize solvent choice (e.g., methanol/water mixtures), temperature, and catalyst presence (e.g., copper salts). Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography .
Advanced Research Questions
Q. How are crystallographic data contradictions resolved between polymorphs of this compound derivatives?
- Methodological Answer : Employ single-crystal X-ray diffraction (SCXRD) to determine unit cell parameters and hydrogen-bonding networks. Compare experimental data with computational models (e.g., density functional theory) to validate polymorph stability. For salts or cocrystals, analyze protonation states and intermolecular interactions (e.g., O–H···N or π-π stacking) to explain structural variations .
Q. How do substituents like isopropyl groups affect the biological activity of benzothiazole derivatives?
- Methodological Answer : The isopropyl group enhances lipophilicity, improving membrane permeability. Use structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents. Test antimicrobial or anticancer activity via in vitro assays (e.g., MIC for bacteria, MTT for cytotoxicity). Computational docking can predict binding modes to targets like enzymes or receptors .
Q. What methodologies assess the environmental persistence of this compound?
- Methodological Answer : Conduct biodegradation studies using microbial consortia under aerobic/anaerobic conditions. Measure half-life via HPLC or GC-MS. For ecological monitoring, use adsorbents like activated charcoal or Tenax® TA to capture volatiles, followed by thermal desorption and mass spectrometry. Compare degradation products (e.g., sulfonic acids) across soil/water matrices .
Q. How can computational chemistry predict this compound’s reactivity in complex systems?
- Methodological Answer : Combine molecular dynamics (MD) simulations to study solvent interactions and quantum mechanical (QM) calculations to map reaction pathways. Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) and spectroscopic monitoring. Fragment-based drug design (FBDD) tools can identify bioactive conformers .
Notes
- References align with peer-reviewed journals, patents, and standardized databases (e.g., NIST).
- Advanced questions emphasize interdisciplinary approaches (e.g., computational-experimental synergy).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
